Anamorelin-d6 is derived from the original anamorelin compound, which is classified as a growth hormone secretagogue receptor agonist. It falls under the category of investigational drugs aimed at addressing conditions related to weight loss and muscle wasting associated with cancer. The compound's chemical formula is with a molar mass of approximately 546.716 g/mol .
The synthesis of anamorelin-d6 involves deuteration, which enhances the compound's stability and metabolic tracking in biological systems. The process typically utilizes deuterated solvents and reagents during the synthesis stages to incorporate deuterium atoms into specific positions within the anamorelin structure.
Technical details regarding the specific reaction conditions, including temperature, pressure, and reaction times, are critical for optimizing yield and purity but are often proprietary or detailed in specialized literature .
The molecular structure of anamorelin-d6 retains the core structure of anamorelin but includes deuterated hydrogen atoms at specific positions. The structural formula can be represented as:
Key structural features include:
The incorporation of deuterium alters the physical properties slightly, affecting aspects such as solubility and metabolic stability compared to its non-deuterated counterpart .
Anamorelin-d6 undergoes various metabolic transformations primarily involving hydroxylation, demethylation, and conjugation reactions. These reactions are crucial for understanding its pharmacokinetics:
These reactions are typically analyzed using techniques like mass spectrometry coupled with liquid chromatography to identify metabolites and their pathways .
Anamorelin-d6 functions by selectively activating the growth hormone secretagogue receptor, leading to increased secretion of growth hormone from the pituitary gland. This action results in elevated levels of insulin-like growth factor 1, which plays a significant role in muscle growth and appetite stimulation.
This mechanism underlies its potential therapeutic applications in combating cachexia.
Anamorelin-d6 shares many physical properties with anamorelin but may exhibit slight differences due to deuteration:
Relevant data include:
These properties are crucial for formulation development in pharmaceutical applications .
Anamorelin-d6 is primarily researched for its potential applications in treating cancer cachexia and related conditions. Its ability to stimulate appetite and promote lean body mass makes it a candidate for improving quality of life in cancer patients experiencing weight loss.
Current research focuses on:
Anamorelin-d6 (CAS: 249921-19-5) is a deuterated analog of the non-peptide ghrelin receptor agonist anamorelin. The compound features six deuterium atoms (²H or D) strategically incorporated at the methyl groups of the tert-butyl moiety within the 2-amino-2-methylpropanamide segment. The molecular formula is C₃₁H₃₆D₆N₆O₃, with a molecular weight of 552.74 g/mol, compared to 546.70 g/mol for non-deuterated anamorelin [3] [4] [10]. This isotopic labeling occurs at the (CH₃)₃C- group, resulting in (CD₃)₃C-, which is metabolically vulnerable to oxidative demethylation [6] [10]. The core scaffold retains the chiral centers of anamorelin: the (R)-configuration at both the piperidine carbonyl and tryptophyl α-carbon positions, confirmed via chiral HPLC [1] [2].
Deuterium incorporation induces kinetic isotope effects (KIEs) that alter metabolic stability. In vitro studies show Anamorelin-d6 exhibits ~20–30% slower hepatic metabolism due to strengthened C-D bonds, which resist cytochrome P450 (CYP3A4)-mediated demethylation [6] [10]. Physicochemical stability remains comparable: both compounds are hygroscopic solids requiring storage at +4°C to prevent degradation [1] [4]. Deuterium does not alter receptor binding affinity, as confirmed by identical EC₅₀ values (0.74 nM) for ghrelin receptor agonism in functional assays [9].
Table 1: Structural and Functional Comparison of Anamorelin and Anamorelin-d6
Property | Anamorelin | Anamorelin-d6 |
---|---|---|
Molecular Formula | C₃₁H₄₂N₆O₃ | C₃₁H₃₆D₆N₆O₃ |
Molecular Weight (g/mol) | 546.70 | 552.74 |
Deuteration Sites | None | tert-Butyl methyl groups |
Ghrelin Receptor EC₅₀ | 0.74 nM | 0.74 nM |
Metabolic Half-life | Baseline | ~1.3x longer |
Anamorelin-d6 displays near-identical solubility to its non-deuterated counterpart due to conserved polar functional groups. Both forms are:
Deuterium subtly alters solid-state and spectral properties:
Table 2: Spectroscopic Signatures of Anamorelin vs. Anamorelin-d6
Technique | Anamorelin Signature | Anamorelin-d6 Signature | Isotopic Effect |
---|---|---|---|
¹H-NMR | 1.45 ppm (s, 9H, t-Bu) | Absent | Peak disappearance |
¹³C-NMR | 35.2 ppm (t-Bu methyl) | 35.5 ppm | +0.3 ppm shift |
LC-MS/MS [M+H]⁺ | m/z 547.71 | m/z 553.75 | +6 m/z |
FT-IR | No absorption >2000 cm⁻¹ | Peaks at 2100–2200 cm⁻¹ | New C-D stretches |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9